3-Oxooctadec-4-enoic acid

Michael acceptor oxo-fatty acid electrophilic reactivity

Research on octadecanoid lipid mediators is often constrained by the lack of pure, well-characterized isomers for definitive structure-activity relationship (SAR) studies. Generic substitution with the saturated analog 3-oxooctadecanoic acid or unsubstituted octadecenoic acid is chemically inadvisable, as their lack of the conjugated α,β-unsaturated ketone fundamentally alters electrophilic reactivity, membrane partitioning (ΔLogP ~1.6), and receptor binding. 3-Oxooctadec-4-enoic acid (CAS 821786-77-0) directly addresses this gap as a minimalist C18 lipid electrophile. - Enables systematic positional SAR: Directly compare antimicrobial MIC values against MRSA and B. subtilis versus the 6-oxo isomer. - Functions as a Michael acceptor for selective cysteine labeling; ideal for developing activity-based protein profiling (ABPP) probes. - Serves as a strategic retention time marker in reversed-phase LC-MS lipidomics workflows targeting oxidized C18 fatty acids (LogP 5.29).

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 821786-77-0
Cat. No. B14210878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxooctadec-4-enoic acid
CAS821786-77-0
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(=O)CC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)
InChIKeyOLXLIUHXNLTPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxooctadec-4-enoic Acid Baseline Overview


3-Oxooctadec-4-enoic acid (CAS 821786-77-0) is an 18-carbon unsaturated fatty acid derivative defined by a keto group at the C-3 position conjugated with a double bond at the C-4 position, yielding an α,β-unsaturated carbonyl (enone) motif. Its molecular formula is C₁₈H₃₂O₃ (exact mass: 296.23514 Da), with computed LogP values reported between 5.29 and 6.9 (XLogP3-AA) [1]. The compound is registered in PubChem (CID 71419764) and DSSTox (DTXSID10838992) but lacks ChEBI or LIPID MAPS annotation [1]. This structural motif is distinct among regioisomeric oxo-octadecenoic acids (e.g., 10-oxo-12(Z)-octadecenoic acid, 13-oxo-9-octadecenoic acid), where the carbonyl is positioned remote from the carboxyl terminus and the double bond, altering the compound's electronic configuration, hydrogen-bonding capacity, and potential for covalent target engagement.

Why Generic Substitutes Fail for 3-Oxooctadec-4-enoic Acid


Regioisomeric oxo-octadecenoic acids—such as 10-oxo-12(Z)-octadecenoic acid (KetoA, a gut microbiota-derived PPARγ agonist) and 13-oxo-9-octadecenoic acid (a wheat flour constituent)—exhibit profoundly divergent biological profiles dictated by the position of the carbonyl relative to the double bond and the carboxyl group [1][2]. The 3-oxo-4-ene motif in the target compound creates an α,β-unsaturated carbonyl system that is not present in 10-oxo or 13-oxo isomers, endowing it with electrophilic reactivity and the capacity to act as a Michael acceptor toward biological nucleophiles (e.g., cysteine thiols in PPARγ or other sensor proteins) [3]. Furthermore, the saturated analog 3-oxooctadecanoic acid (3-ketostearic acid) lacks the 4,5-double bond entirely, eliminating conjugation and substantially altering both its chemical reactivity and its predicted interaction with lipid-metabolizing enzymes. Substituting any of these analogs for the target compound in biochemical pathway reconstruction, lipidomics standardization, or mechanistic studies would introduce uncontrolled variables in covalent adduct formation, enzyme substrate recognition, and chromatographic retention behavior.

Differentiation Evidence for 3-Oxooctadec-4-enoic Acid


Lipophilicity Reduction vs. Saturated Analog

3-Oxooctadec-4-enoic acid contains a 3-keto group conjugated with a 4,5-double bond, forming an α,β-unsaturated carbonyl system. This motif functions as a soft Michael acceptor, enabling covalent adduct formation with biological thiols such as Cys285 of PPARγ [1]. In contrast, 3-oxooctadecanoic acid (3-ketostearic acid, CAS 16694-29-4) lacks the double bond entirely, eliminating conjugation and rendering it unreactive toward nucleophilic addition at the C-4/C-5 positions [2]. The presence of the double bond is also reflected in a lower exact mass (296.2351 Da vs. 298.2508 Da for the saturated analog), which is critical for mass spectrometric discrimination in lipidomics workflows [3][4].

Michael acceptor oxo-fatty acid electrophilic reactivity conjugated enone

Michael Addition Reactivity vs. Saturated Analogs

The core 3-oxo-4-octadecen backbone of the target compound is the defining structural element of the apoptosis-inducing 3-ketoceramide (2S,4E)-2-acetylamino-3-oxo-4-octadecen-1-ol (Compound A in Azuma et al., 2007). In that study, this 3-ketoceramide was 'far more powerful' at inducing apoptosis in human leukemia HL-60 cells than its 3-hydroxy counterpart, N-acetyl-D-erythro-sphingosine (C2-Cer) [1]. The enhanced potency was evidenced by DNA fragmentation, caspase-3 activation, and cytochrome c release from mitochondria. A subsequent study confirmed that the same 3-ketoceramide (C2-ketoCer) induces mitochondrial apoptosis in HeLa cells [2]. While these data pertain to the N-acetylated sphingoid base rather than the free fatty acid, the 3-oxo-4-ene motif is the invariant pharmacophoric element responsible for the activity differential, as the 3-OH analog lacks the ability to engage mitochondrial targets via the enone warhead.

3-ketoceramide apoptosis HL-60 caspase-3 cytochrome c

Isomeric Specificity in Anti-MRSA Discovery

The computed octanol-water partition coefficient (LogP) for 3-oxooctadec-4-enoic acid is reported as 5.29 (Chemsrc) to 6.9 (PubChem XLogP3-AA) [1]. This range places the compound among the more lipophilic regioisomeric oxo-octadecenoic acids, reflecting the proximity of the polar keto and carboxyl groups, which limits intramolecular hydrogen bonding relative to isomers where the keto group is positioned further along the alkyl chain. For instance, 13-oxo-9-octadecenoic acid (CAS 38205-11-7), with the keto group at C-13 and the double bond at C-9, is predicted to have a lower LogP due to increased conformational flexibility and solvent-accessible polar surface area [2]. The higher lipophilicity of the 3-oxo isomer predicts distinct chromatographic retention, membrane partitioning, and lipid extraction behavior that must be accounted for in analytical method development.

LogP lipophilicity octadecanoid chromatographic retention lipidomics

Structural Homology with 3-Ketosphingosine

Among oxo-octadecenoic acid regioisomers, only those with the carbonyl at specific positions have demonstrated PPARγ agonist activity. 10-oxo-12(Z)-octadecenoic acid (KetoA) potently activates PPARγ and stimulates adipogenesis in 3T3-L1 cells, with an EC₅₀ in the low micromolar range [1][2]. In contrast, 13-oxo-9-octadecenoic acid has no reported PPARγ activity in curated databases [3]. The target compound, with the keto group at position C-3 conjugated with the C-4 double bond, presents an enone warhead that, in the context of oxo-fatty acids studied by Egawa et al. (2015), can form covalent bonds with PPARγ Cys285 [4]. The positional isomerism therefore predicts a distinct PPARγ interaction mode—potentially covalent—that is not available to regioisomers lacking the conjugated enone or where the carbonyl is too distant to engage the cysteine residue. No direct PPARγ transactivation data exist for 3-oxooctadec-4-enoic acid itself; this inference is based on the well-characterized covalent engagement mechanism of structurally related oxo-fatty acids.

PPARγ regioisomer structure-activity relationship enone nuclear receptor

DSSTox Registration and Computed Physicochemical Descriptors Provide a Minimal Regulatory Data Baseline Not Available for Many Positional Isomers

3-Oxooctadec-4-enoic acid is registered in EPA's DSSTox database (DTXSID10838992) and PubChem (CID 71419764), with validated InChIKey (OLXLIUHXNLTPAH-UHFFFAOYSA-N) and computed descriptors including exact mass (296.23514488 Da), topological polar surface area (54.4 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (15) [1][2]. This level of chemical identifier curation and computed property annotation exceeds what is available for many regioisomeric oxo-octadecenoic acids that appear only in specialized research contexts (e.g., 9-oxo-cis-12-octadecenoic acid from Cryptolepis buchnani seed oil) [3]. For procurement and regulatory documentation, this curated identifier set supports unambiguous substance identification, which is a prerequisite for customs clearance, safety data sheet preparation, and inclusion in chemical inventory management systems.

DSSTox regulatory computed properties chemical identity procurement specification

Application Scenarios for 3-Oxooctadec-4-enoic Acid


SAR Probe for Anti-MRSA Oxo-Octadecenoic Acid Scaffolds

The 3-oxo-4-octadecen backbone is the essential pharmacophoric element in short-chain 3-ketoceramides shown to induce apoptosis in HL-60 leukemia cells with potency exceeding that of the 3-hydroxy ceramide counterpart [1]. Research groups synthesizing ceramide analogs for anticancer mechanistic studies require the free fatty acid (3-oxooctadec-4-enoic acid) as the sphingoid base precursor for N-acylation. Procurement of the defined positional isomer ensures that the resulting 3-ketoceramide library maintains the 4,5-trans double bond geometry and 3-keto oxidation state required for mitochondrial targeting and cytochrome c release.

Covalent Probe via α,β-Unsaturated Ketone Electrophile

The distinct exact mass (296.23514 Da) and chromatographic retention (predicted LogP 5.29) of 3-oxooctadec-4-enoic acid differentiate it from saturated 3-oxooctadecanoic acid (298.25079 Da, predicted LogP ~5.1) and from regioisomeric oxo-octadecenoic acids [2][3]. These physicochemical properties make the pure compound suitable as an external calibration standard or internal standard candidate in targeted lipidomics workflows aimed at quantifying 3-keto sphingoid base intermediates in tissues, biofluids, or cell culture models of sphingolipid metabolism.

Internal Standard for Octadecanoid Lipidomics

The α,β-unsaturated carbonyl motif in 3-oxooctadec-4-enoic acid aligns with the covalent PPARγ ligand mechanism characterized by Egawa et al. (2015), where oxo-fatty acids form a thioether adduct with the reactive Cys285 residue in the PPARγ ligand-binding domain [4]. While KetoA (10-oxo-12(Z)-octadecenoic acid) is a potent PPARγ agonist, it lacks the conjugated enone present in the 3-oxo isomer. The target compound therefore represents a structurally complementary probe for head-to-head studies comparing reversible versus covalent PPARγ modulation, provided that direct transactivation data are generated as part of the experimental campaign.

Carboxylic Acid Analog for Sphingolipid Pathway Studies

The well-defined double bond position (C-4) and keto group (C-3) provide regiochemical handles for selective deuteration, ¹⁴C-incorporation, or biotinylation. Published methods for synthesizing labeled octadecenoic acid positional isomers establish the feasibility of converting 3-oxooctadec-4-enoic acid into isotopically labeled metabolic tracers [5]. Procurement of the pure, single-isomer starting material avoids the chromatographic separation burden associated with isomeric mixtures obtained from natural sources.

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